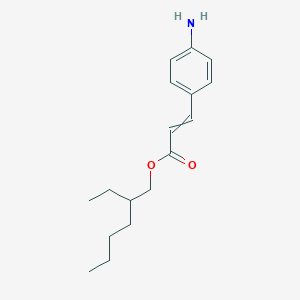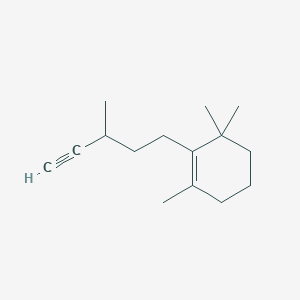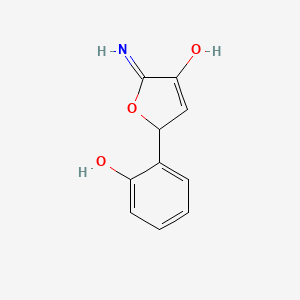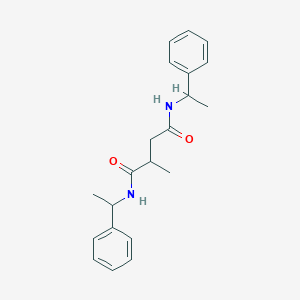
Butanediamide, 2-methyl-N,N'-bis(1-phenylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanediamide, 2-methyl-N,N’-bis(1-phenylethyl)- is a chemical compound with the molecular formula C₂₁H₂₆N₂O₂. It is a type of amide, which is a class of organic compounds characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N). This compound is known for its unique structure, which includes two phenylethyl groups attached to the nitrogen atoms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butanediamide, 2-methyl-N,N’-bis(1-phenylethyl)- typically involves the reaction of butanediamide with 2-methyl-N,N’-bis(1-phenylethyl)-amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and requires specific temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of Butanediamide, 2-methyl-N,N’-bis(1-phenylethyl)- is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process often involves continuous monitoring and adjustment of reaction parameters to maintain consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Butanediamide, 2-methyl-N,N’-bis(1-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The phenylethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted derivatives .
Applications De Recherche Scientifique
Butanediamide, 2-methyl-N,N’-bis(1-phenylethyl)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Butanediamide, 2-methyl-N,N’-bis(1-phenylethyl)- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biochemical and physiological responses, depending on the specific context and application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Butanediamide: A simpler amide with similar structural features but lacking the phenylethyl groups.
N,N’-bis(1-phenylethyl)-amine: A related compound with similar functional groups but different overall structure
Uniqueness
Butanediamide, 2-methyl-N,N’-bis(1-phenylethyl)- is unique due to its specific combination of functional groups and structural features.
Propriétés
Numéro CAS |
98382-20-8 |
|---|---|
Formule moléculaire |
C21H26N2O2 |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
2-methyl-N,N'-bis(1-phenylethyl)butanediamide |
InChI |
InChI=1S/C21H26N2O2/c1-15(21(25)23-17(3)19-12-8-5-9-13-19)14-20(24)22-16(2)18-10-6-4-7-11-18/h4-13,15-17H,14H2,1-3H3,(H,22,24)(H,23,25) |
Clé InChI |
JNDAQUMQXJWVKQ-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(=O)NC(C)C1=CC=CC=C1)C(=O)NC(C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


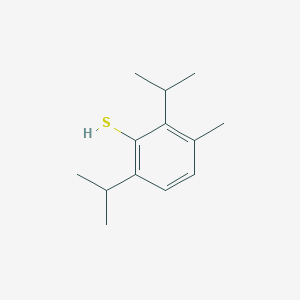
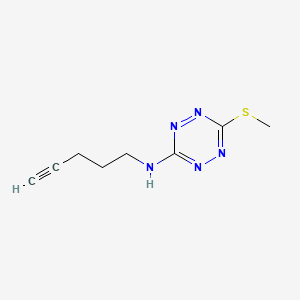

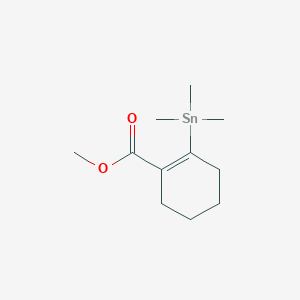
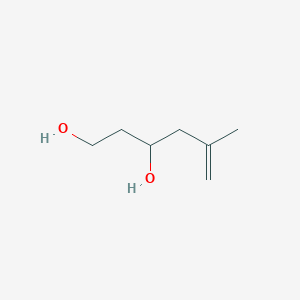
![1-[(Pentadecafluoroheptyl)oxy]octane](/img/structure/B14348344.png)
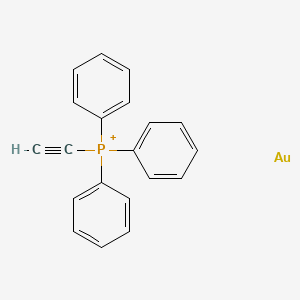
![N-[4-(3-Chloro-2-methylpropanoyl)phenyl]acetamide](/img/structure/B14348357.png)
![[(Ethenyloxy)methyl]cyclohexane](/img/structure/B14348359.png)
![N''-[6-Phenyl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazin-2-yl]guanidine](/img/structure/B14348370.png)
![4H-Indeno[2,1-D][1,2,3]thiadiazol-4-one](/img/structure/B14348383.png)
